2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride
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Overview
Description
2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodiazole ring substituted with a difluoromethyl group and a propan-1-amine side chain, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride typically involves multiple steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction, often using difluoromethyl halides in the presence of a base.
Attachment of the Propan-1-amine Side Chain: The final step involves the alkylation of the benzodiazole ring with a propan-1-amine derivative, typically under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its biological activity and therapeutic potential.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The difluoromethyl group enhances its binding affinity and selectivity, while the benzodiazole ring provides structural stability. The compound may modulate signaling pathways, leading to therapeutic effects in various biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride
- 2-[1-(chloromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride
- 2-[1-(methyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride
Uniqueness
2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for drug development and other scientific applications.
Properties
IUPAC Name |
2-[1-(difluoromethyl)benzimidazol-2-yl]propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3.2ClH/c1-7(6-14)10-15-8-4-2-3-5-9(8)16(10)11(12)13;;/h2-5,7,11H,6,14H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWMSNFSAZVMJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC2=CC=CC=C2N1C(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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